4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1010918-36-1
VCID: VC2997583
InChI: InChI=1S/C12H11Cl2N3/c13-8-3-1-2-7(10(8)14)11-12-9(4-5-15-11)16-6-17-12/h1-3,6,11,15H,4-5H2,(H,16,17)
SMILES: C1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl
Molecular Formula: C12H11Cl2N3
Molecular Weight: 268.14 g/mol

4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

CAS No.: 1010918-36-1

Cat. No.: VC2997583

Molecular Formula: C12H11Cl2N3

Molecular Weight: 268.14 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine - 1010918-36-1

Specification

CAS No. 1010918-36-1
Molecular Formula C12H11Cl2N3
Molecular Weight 268.14 g/mol
IUPAC Name 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Standard InChI InChI=1S/C12H11Cl2N3/c13-8-3-1-2-7(10(8)14)11-12-9(4-5-15-11)16-6-17-12/h1-3,6,11,15H,4-5H2,(H,16,17)
Standard InChI Key LUTMJVYTDHJUIF-UHFFFAOYSA-N
SMILES C1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl
Canonical SMILES C1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl

Introduction

Chemical Structure and Properties

4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine features a tetrahydroimidazo[4,5-c]pyridine scaffold with a 2,3-dichlorophenyl substituent at position 4. The compound's core structure consists of a partially reduced imidazopyridine system that provides multiple points for potential functionalization and structure optimization.

Physicochemical Properties

The key physicochemical properties of 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine are summarized in Table 1.

Table 1: Physicochemical Properties of 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

PropertyValue
CAS Number1010918-36-1
Molecular FormulaC₁₂H₁₁Cl₂N₃
Molecular Weight268.14 g/mol
Standard InChIInChI=1S/C12H11Cl2N3/c13-8-3-1-2-7(10(8)14)11-12-9(4-5-15-11)16-6-17-12/h1-3,6,11,15H,4-5H2,(H,16,17)
Standard InChIKeyLUTMJVYTDHJUIF-UHFFFAOYSA-N
SMILESC1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl
Canonical SMILESC1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl

The structure incorporates several key functional elements that contribute to its potential biological activity:

  • The tetrahydroimidazo[4,5-c]pyridine core scaffold

  • The 2,3-dichlorophenyl substituent, which enhances lipophilicity

  • Multiple nitrogen atoms that can participate in hydrogen bonding

  • A partially reduced ring system that offers conformational flexibility

The dichlorophenyl substitution is particularly significant as it can enhance the compound's lipophilicity and membrane permeability, potentially influencing its biological activity profile and pharmacokinetic properties.

Synthesis Approaches

General Synthesis of Tetrahydroimidazo[4,5-c]pyridine Derivatives

The synthesis of tetrahydroimidazo[4,5-c]pyridine core structures typically involves Pictet-Spengler cyclization reactions. The basic tetrahydroimidazo[4,5-c]pyridine scaffold can be synthesized through the reaction of histamine hydrochloride with paraformaldehyde under appropriate conditions .

The general synthetic pathway for tetrahydroimidazo[4,5-c]pyridine derivatives involves:

  • Formation of the imidazole-containing precursor

  • Pictet-Spengler cyclization to form the tetrahydropyridine ring

  • Subsequent functionalization of the resulting core structure

For specifically synthesizing 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, the process would likely involve the reaction of histamine with 2,3-dichlorobenzaldehyde followed by cyclization .

Further Functionalization

Additional modifications to enhance bioactivity can be achieved by:

  • Alkylation or acylation of the secondary amine (N5) position

  • Introduction of substituents at the C4 position

  • Modifications to the imidazole ring

Research has shown that N5-substituted derivatives, particularly those with benzyl or benzoyl moieties, often exhibit enhanced biological activity compared to the unsubstituted core structure .

Biological Activity and Research Applications

Structure-Activity Relationships

Research on analogous tetrahydroimidazo[4,5-c]pyridine derivatives provides insights into structure-activity relationships that may be relevant to 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. Table 2 presents comparative inhibitory activity data for related compounds against Porphyromonas gingivalis glutaminyl cyclase (PgQC) .

Table 2: Structure-Activity Relationships of Related Tetrahydroimidazo[4,5-c]pyridine Derivatives

CompoundStructural FeaturesInhibitory Activity (Ki [µM])
Unsubstituted tetrahydroimidazo[4,5-c]pyridineCore structure onlyLow activity
N5-benzyl derivative (7a)Benzyl at N5 position0.909 ± 0.005
N5-phenethyl derivative (7b)Phenethyl at N5 position6.470 ± 0.400
N5-benzoyl derivative (8a)Benzoyl at N5 position0.435 ± 0.015
N5-phenylacetyl derivative (8b)Phenylacetyl at N5 position1.680 ± 0.080

These data suggest that:

  • The cyclized tetrahydroimidazo[4,5-c]pyridine core provides beneficial conformational preorganization compared to acyclic analogs

  • An optimal distance of one carbon between the core and aryl moiety appears favorable

  • N5-acyl substitution generally leads to enhanced activity compared to N5-alkyl derivatives

While these findings are based on related compounds, they provide valuable insights for understanding potential structure-activity relationships of 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.

Comparative Analysis with Related Compounds

Structural Comparison

To better understand the positioning of 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine within its chemical class, Table 3 presents a comparative analysis with structurally related compounds.

Table 3: Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridineC₁₂H₁₁Cl₂N₃268.14 g/mol2,3-dichlorophenyl at position 4
4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine derivativeC₂₃H₂₂Cl₂N₄O₃473.35 g/mol2,4-dichlorophenyl substitution; additional peptide moiety
Unsubstituted 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridineC₆H₉N₃123.16 g/molNo phenyl substitution
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acidC₇H₉N₃O₂167.17 g/molCarboxylic acid at position 6; no phenyl group

The comparison highlights that the 4-(2,3-dichlorophenyl) substitution represents a specific structural modification that distinguishes this compound from its analogs. The position and pattern of chlorine substitution (2,3- versus 2,4-) on the phenyl ring can significantly influence the biological and physicochemical properties of the molecule .

Current Research and Applications

Research Context

Tetrahydroimidazo[4,5-c]pyridine derivatives, including those with dichlorophenyl substitutions, have been explored in various research contexts:

  • As potential enzyme inhibitors, particularly targeting glutaminyl cyclases

  • As scaffolds for developing novel pharmaceutical agents

  • As chemical probes for studying biological pathways

The 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine specifically represents a research tool that may contribute to understanding structure-activity relationships within this compound class .

Application in Medicinal Chemistry

The imidazopyridine core structure has been incorporated into various bioactive compounds, and derivatives have been investigated for applications including:

  • Antihypertensive agents

  • Antimicrobial compounds

  • Enzyme inhibitors

  • Central nervous system active agents

The specific 2,3-dichlorophenyl substitution pattern may confer unique properties that distinguish this compound from other members of its class, potentially offering advantages in terms of target selectivity or pharmacokinetic properties.

Future Research Directions

Compound Optimization Strategies

Based on existing knowledge of related compounds, potential optimization strategies might include:

  • Introduction of additional functionalities at the N5 position

  • Exploration of alternative halogen substitution patterns on the phenyl ring

  • Investigation of conformationally constrained analogs

  • Development of prodrug approaches to improve pharmacokinetic properties

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